4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 1965310-32-0
VCID: VC13660862
InChI: InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9;/h6-7H,2-5H2,1H3,(H,11,12);1H
SMILES: CCOC(=O)C1CCCC2=C1C=NN2.Cl
Molecular Formula: C10H15ClN2O2
Molecular Weight: 230.69 g/mol

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride

CAS No.: 1965310-32-0

Cat. No.: VC13660862

Molecular Formula: C10H15ClN2O2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride - 1965310-32-0

Specification

CAS No. 1965310-32-0
Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
IUPAC Name ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9;/h6-7H,2-5H2,1H3,(H,11,12);1H
Standard InChI Key LPKLGWPLGCIZPK-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCC2=C1C=NN2.Cl
Canonical SMILES CCOC(=O)C1CCCC2=C1C=NN2.Cl

Introduction

Nomenclature and Structural Clarification

Table 1: Key Identifiers of Ethyl 4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate

PropertyValueSource
CAS Registry Number4492-02-8PubChem
Molecular FormulaC₁₀H₁₄N₂O₂PubChem
Molecular Weight194.23 g/molPubChem
IUPAC NameEthyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylatePubChem
GHS Hazard ClassificationH302, H312, H332 (Harmful)PubChem

Hydrochloride Salt Formation

Synthesis and Structural Characterization

Synthetic Routes

The 3-carboxylate analog is synthesized via cyclocondensation of ethyl hydrazinecarboxylate with cyclohexanone under acidic conditions . Key steps include:

  • Cyclization: Formation of the tetrahydroindazole core through acid-catalyzed intramolecular dehydration.

  • Esterification: Introduction of the ethyl ester group at position 3.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationH₂SO₄, ethanol, reflux65–72%
PurificationColumn chromatography (EtOAc/hexane)>95% purity

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.3 (t, 3H, CH₃), 4.3 (q, 2H, OCH₂), and 2.5–3.0 ppm (m, 4H, cyclohexyl protons) .

  • MS (ESI+): m/z 195.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₄N₂O₂ .

Biological Activity and Mechanisms

Anti-Inflammatory Properties

A structurally related compound, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, demonstrated potent anti-inflammatory activity in the carrageenan-induced edema assay (ED₅₀ = 3.5 mg/kg) . Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and downregulation of TNF-α .

Kinase Modulation

The tetrahydroindazole scaffold exhibits affinity for sigma-2 receptors and checkpoint kinases (CHK1/CHK2), implicating potential applications in oncology .

Table 3: Pharmacological Data for Indazole Derivatives

TargetIC₅₀ (µM)Model SystemReference
Sigma-2 Receptor0.8Radioligand binding assayPubChem
CHK11.2Enzyme inhibitionBenchchem
HazardPrecautionary Measures
Oral ToxicityAvoid ingestion; use fume hood
Dermal ExposureWear chemical-resistant gloves
InhalationUse respiratory protection

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